Cas no 50-10-2 (Oxyphenonium Βromide)

Oxyphenonium Βromide structure
Nome del prodotto:Oxyphenonium Βromide
Oxyphenonium Βromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxyphenonium bromide
- 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyldiethylmethylazanium bromide
- OxyphenoniuM
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethanaminium bromide
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium,bromide
- 2-[(cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methyl-ethanaminium
- Antrenyl bromide
- diethyl-{2-[(cyclohexyl-hydroxy-phenyl)-acetoxy]-ethyl}-methyl-ammonium,bromide
- Oxifenon
- Oxyphenon
- Spasmophen
- Subranyl
- HMS2052O07
- {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium bromide
- Oxyphenoniumbromide
- Tox21_110851_1
- Oxyphenonium (bromide)
- Oxyphenonii bromidum [INN-Latin]
- DTXSID4045632
- cyclohexylhydroxyphenylacetic acid diethylmethylaminoethyl ester bromide
- Z1544404024
- diethyl(2-hydroxyethyl)methylammonium alpha-phenylcyclohexaneglycolate bromide
- OXYPHENONIUM BROMIDE [VANDF]
- Q7116109
- Antrenyl (TN)
- HMS3371M04
- CAS-50-10-2
- SMR000058660
- C 5473
- NSC759248
- EN300-122608
- CHEMBL1200906
- Ethanaminium, 2-((cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methyl-, bromide
- MLS001076268
- HMS2230J18
- Oxyphenonium bromide [INN:BAN]
- Oxyphenonium bromide (INN)
- ETHANAMINIUM, 2-((2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETYL)OXY)-N,N-DIETHYL-N-METHYL-, BROMIDE (1:1)
- AKOS030507607
- NCGC00018256-02
- BA-5473
- Tox21_110851
- (+/-)-OXYPHENONIUM BROMIDE
- SR-01000003140-4
- Oxyphenonium bromide [BAN:INN]
- MLS001424168
- D06877
- 50-10-2
- NCGC00018256-06
- NSC-759248
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide
- UNII-S9421HWB3Z
- C-5473
- CCG-213986
- Ethanaminium, 2-[(cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methyl-, bromide
- OXYPHENONIUM BROMIDE [MART.]
- Diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenylcyclohexaneglycolate
- Bromure d'oxyphenonium [INN-French]
- Pharmakon1600-01505783
- Opera_ID_1635
- NC00344
- REGID_for_CID_5748
- C21-H34-N-O3.Br
- SR-01000003140
- OXYPHENONIUM BROMIDE [ORANGE BOOK]
- Bromure d'oxyphenonium
- CCG-101094
- C21H34NO3.Br
- OXYPHENONIUM BROMIDE [INN]
- Oxyphenonii bromidum
- EINECS 200-010-7
- S9421HWB3Z
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethan-1-aminium bromide
- OXYPHENONIUM BROMIDE [WHO-DD]
- phenylcyclohexyloxyacetic acid diethylaminoethyl ester bromomethylate
- HMS3394O07
- DTXCID2025632
- ANTRENYL
- SCHEMBL248890
- Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, alpha-phenylcyclohexaneglycolate
- Bromuro de oxifenonio
- OXYPHENONIUM BROMIDE [MI]
- Oxyfenon
- Antrenil
- MLS000028620
- Bromuro de oxifenonio [INN-Spanish]
- CS-O-02021
- LS-17433
- 2-[(Cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide
- DIETHYL(2-HYDROXYETHYL)METHYLAMMONIUM BROMIDE .ALPHA.-PHENYLCYCLOHEXANEGLYCOLATE
- MFCD00050259
- oxyphAnonium (cation)
- Bromuro de oxifenonio (INN-Spanish)
- 2-([Cyclohexylhydroxyphenylacetyl]oxy)-N,N-diethyl-N-methylethanaminium bromide
- Bromure d'oxyphenonium (INN-French)
- oxyphenonium bromatum
- NS00078915
- OXYPHENONIUM BROMIDE (MART.)
- Oxyphenonii bromidum (INN-Latin)
- Oxyphenonium ?romide
- A03AB03
- Bromide, Oxyphenonium
- TS-08774
- DA-56522
- UKLQXHUGTKWPSR-UHFFFAOYSA-M
- Oxyphenonium Βromide
-
- Inchi: InChI=1S/C21H34NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1
- Chiave InChI: UKLQXHUGTKWPSR-UHFFFAOYSA-M
- Sorrisi: [Br-].CCN(CC)(C)CCOC(=O)C(C1CCCCC1)(O)C2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 427.17200
- Massa monoisotopica: 348.253869
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 9
- Complessità: 409
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Colore/forma: Incerto
- Densità: 1.2584 (rough estimate)
- Punto di fusione: 189-194° from ethyl acetate + alc
- Punto di ebollizione: Not available
- Punto di infiammabilità: Not available
- Indice di rifrazione: 1.6200 (estimate)
- PSA: 46.53000
- LogP: 0.48810
- Pressione di vapore: Not available
- Solubilità: Incerto
Oxyphenonium Βromide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22
- Istruzioni di sicurezza: S36
- RTECS:BP7625000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21/22
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Oxyphenonium Βromide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122608-0.05g |
{2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium bromide |
50-10-2 | 90% | 0.05g |
$628.0 | 2023-11-13 | |
eNovation Chemicals LLC | Y1251023-50mg |
Oxyphenonium bromide |
50-10-2 | 98% | 50mg |
$180 | 2024-06-06 | |
eNovation Chemicals LLC | Y1251023-100mg |
Oxyphenonium bromide |
50-10-2 | 98% | 100mg |
$205 | 2023-09-04 | |
TRC | O876968-100mg |
Oxyphenonium Βromide |
50-10-2 | 100mg |
$ 92.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20906-500mg |
Oxyphenonium (bromide) |
50-10-2 | 98% | 500mg |
¥895.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281114-1 g |
Oxyphenonium bromide, |
50-10-2 | ≥98% | 1g |
¥752.00 | 2023-07-10 | |
Enamine | EN300-122608-100mg |
{2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium bromide |
50-10-2 | 90.0% | 100mg |
$757.0 | 2023-10-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281114-1g |
Oxyphenonium bromide, |
50-10-2 | ≥98% | 1g |
¥752.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281114A-5g |
Oxyphenonium bromide, |
50-10-2 | ≥98% | 5g |
¥1933.00 | 2023-09-05 | |
eNovation Chemicals LLC | Y1251023-500mg |
Oxyphenonium bromide |
50-10-2 | 98% | 500mg |
$495 | 2023-09-04 |
Oxyphenonium Βromide Letteratura correlata
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
50-10-2 (Oxyphenonium Βromide) Prodotti correlati
- 591212-99-6(3-(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino-propyl chloroacetate)
- 2088110-55-6(2-bromo-5-methylbenzene-1-carboximidamide)
- 1603310-75-3(5-(3,5-Dichlorophenyl)thiazol-2-amine)
- 1539056-05-7(3-[3-(Aminomethyl)oxolan-3-yl]-3-hydroxybutanal)
- 1247734-80-0(1-(5-Methylisoxazol-3-yl)methanamine hydrobromide)
- 1396806-32-8(1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide)
- 2228365-63-5(2-(4-benzylmorpholin-2-yl)propanal)
- 1955541-29-3(2-thia-5-azabicyclo4.2.0octane)
- 1807112-08-8(Methyl 5-(difluoromethyl)-2-hydroxy-4-methoxypyridine-3-carboxylate)
- 338412-29-6(2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
